Monatin

Description

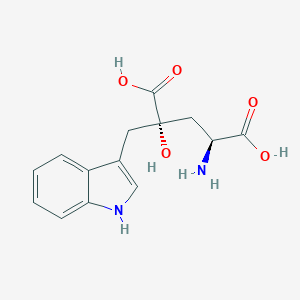

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLYXMMBIZLGAQ-HZMBPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432020 | |

| Record name | Monatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146142-94-1 | |

| Record name | Monatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146142-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monatin, (2S,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL342VQ3GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monatin from Sclerochiton ilicifolius: A Technical Guide to its Natural Sourcing, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monatin, a high-intensity natural sweetener, as sourced from its native plant, Sclerochiton ilicifolius. The document details the known stereochemistry, analytical methodologies for extraction and characterization, and the putative biosynthetic pathway. All quantitative data is presented in structured tables, and key protocols are outlined. Diagrams generated using Graphviz (DOT language) are provided to visualize experimental workflows and biochemical pathways.

Introduction to this compound and its Natural Source

This compound, chemically known as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, is a naturally occurring amino acid derivative with potent sweetening properties.[1][2] The primary natural source of this compound identified to date is the root bark of Sclerochiton ilicifolius, a shrub found in the Limpopo Province of South Africa.[1] Due to its intense sweetness and potential as a low-calorie sugar substitute, this compound has garnered significant interest in the food and pharmaceutical industries.

This compound possesses two chiral centers, leading to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S).[1] All four stereoisomers have been detected in the aqueous extracts of S. ilicifolius root bark.[1] The (2R,4R) and (2S,4S) isomers are the most prominent and are responsible for the sweetness of the extract.[1] Notably, the (2R,4R)-monatin isomer is reported to be the most intensely sweet.[1]

Quantitative Data and Physicochemical Properties

While the concentration of this compound in the root bark of Sclerochiton ilicifolius is noted to be low in the literature, specific quantitative yield data (e.g., mg/kg or % dry weight) from the natural source is not publicly available. The sweetness potency of the primary stereoisomers has been characterized and is summarized in the table below.

| Stereoisomer | Relative Sweetness (compared to sucrose) | Notes |

| (2R,4R)-Monatin | ~3000x | The most potent of the stereoisomers.[3][4] |

| (2S,4S)-Monatin | ~1200-1400x | Also exhibits high-intensity sweetness.[1] |

Table 1: Sweetness Potency of this compound Stereoisomers

Experimental Protocols

Extraction of this compound from Sclerochiton ilicifolius for Analytical Characterization

This protocol outlines the methodology for the aqueous extraction of this compound from the root bark of S. ilicifolius for the purpose of qualitative and quantitative analysis.

3.1.1. Materials and Equipment

-

Dried root bark of Sclerochiton ilicifolius

-

High-speed blender

-

Deionized water

-

Filter paper

-

Centrifuge

-

Freeze-dryer

-

Analytical balance

-

Storage vials

3.1.2. Procedure

-

Sample Preparation: Grind the dried root bark of S. ilicifolius into a fine powder using a high-speed blender.

-

Aqueous Extraction:

-

To 10-15 g of the ground root bark powder, add 75 mL of deionized water.

-

Allow the mixture to stand at ambient temperature for 4 hours. Manually shake the mixture every 30 minutes.

-

-

Separation:

-

Centrifuge the mixture to pellet the solid plant material.

-

Decant the supernatant.

-

-

Lyophilization:

-

Transfer the aqueous supernatant to freeze-drying tubes.

-

Freeze-dry the extract overnight to obtain a powdered crude extract.

-

-

Storage: Transfer the dried powder to pre-weighed, labeled vials and store at 4°C prior to analysis.[1]

Chiral Chromatography for Separation of this compound Enantiomers

This protocol describes the analytical method for the separation and identification of this compound stereoisomers using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) following derivatization with Marfey's reagent.

3.2.1. Materials and Equipment

-

Crude this compound extract

-

This compound standards (2S,4S; 2R,4R; and a mixture of 2R,4S/2S,4R)

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

HPLC-MS system with a suitable C18 column

3.2.2. Derivatization Procedure

-

Dissolve a known amount of the crude extract or this compound standard in the sodium bicarbonate solution.

-

Add a solution of Marfey's reagent in acetone to the sample solution.

-

Incubate the reaction mixture at a controlled temperature to allow for the derivatization of the primary amine group of this compound.

-

Stop the reaction by adding hydrochloric acid.

-

Dilute the derivatized sample with water before injection into the HPLC-MS system.

3.2.3. HPLC-MS Analysis

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an appropriate modifier like formic acid.

-

Detection: Mass spectrometry in negative ion mode, monitoring for the deprotonated molecular ion of the Marfey's derivative of this compound.

-

Identification: The identification of each stereoisomer is based on a comparison of its retention time and mass spectrum with those of the derivatized this compound standards.[1]

Mandatory Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for this compound Analysis.

Hypothesized Biosynthetic Pathway of this compound

The definitive biosynthetic pathway of this compound in Sclerochiton ilicifolius has not been experimentally elucidated. However, a plausible pathway has been proposed based on chemoenzymatic synthesis studies. This hypothesized pathway involves an aldol (B89426) condensation followed by transamination.

Caption: Hypothesized this compound Biosynthesis.

Conclusion and Future Directions

Sclerochiton ilicifolius remains the only known natural source of the potent sweetener this compound. While analytical methods for its extraction and characterization are established, significant knowledge gaps persist. Future research should focus on:

-

Quantitative Analysis: Determining the precise concentration of this compound and its stereoisomers in the root bark of S. ilicifolius is crucial for assessing the economic viability of natural sourcing.

-

Purification at Scale: Developing efficient and scalable purification protocols is necessary to obtain high-purity this compound for toxicological studies and potential commercialization.

-

Elucidation of the Biosynthetic Pathway: Transcriptomic and proteomic studies on the root bark of S. ilicifolius are needed to identify and characterize the specific enzymes responsible for this compound biosynthesis. This knowledge would be instrumental for developing biotechnological production methods, such as microbial fermentation or enzymatic synthesis.

-

Regulatory Pathways: Investigating the genetic and environmental factors that regulate this compound production in the plant could lead to strategies for enhancing its natural yield.

Addressing these research areas will be pivotal in unlocking the full potential of this compound as a natural, high-intensity sweetener.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. Structure elucidation of this compound, a high-intensity sweetener isolated from the plant Schlerochiton ilicifolius - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The sweetness concentration-response of r,r-monatin, a naturally occurring high-potency sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Monatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatin, a naturally occurring high-potency sweetener, has garnered significant interest as a potential non-caloric sugar substitute. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural source, the roots of the South African plant Sclerochiton ilicifolius. The document details the known methodologies for its extraction and purification, summarizes key analytical data, and elucidates the molecular mechanism of its sweet taste perception. This guide is intended to serve as a foundational resource for researchers and professionals involved in the fields of natural product chemistry, food science, and drug development.

Introduction

The quest for novel, natural, non-caloric sweeteners has led to the investigation of numerous plant-derived compounds. Among these, this compound stands out due to its intense sweetness, which is estimated to be several thousand times that of sucrose (B13894) on a weight basis.[1] this compound, chemically known as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, is an amino acid derivative first identified in the roots of Sclerochiton ilicifolius, a shrub indigenous to the Limpopo province of South Africa.[2][3] The plant is known locally by names such as "molomo monate" (Sepedi for "nice mouth") and "Soetwortel" (Afrikaans for "sweet root"), alluding to the characteristic sweet taste of its roots.[4]

This whitepaper provides an in-depth look at the scientific journey of this compound, from its discovery in its natural plant source to its isolation and characterization.

Discovery and Natural Occurrence

The discovery of this compound is rooted in the traditional knowledge of the local people of South Africa who have long recognized the sweetness of the Sclerochiton ilicifolius roots.[4] Scientific investigation into this plant led to the identification of this compound as the compound responsible for its intense sweet taste.

Subsequent research has revealed that this compound exists as different stereoisomers, with the (2S, 4S) and (2R, 4R) isomers being naturally present in the plant.[2] The (2R, 4R)-monatin isomer is reported to be the most intensely sweet.[2] Studies have confirmed the presence of these isomers in the root bark and root core of S. ilicifolius, while they are absent in the stem and leaves of the plant.[2]

Table 1: Localization of this compound Isomers in Sclerochiton ilicifolius

| Plant Part | This compound Isomers Present |

| Root Bark | (2S, 4S) and (2R, 4R) |

| Root Core | (2S, 4S) and (2R, 4R) |

| Stem | Absent |

| Leaves | Absent |

Experimental Protocols: Isolation and Purification

While specific, detailed protocols with quantitative yields and purity levels are not extensively published in publicly available literature, the general approach to isolating this compound from Sclerochiton ilicifolius root bark involves aqueous extraction followed by chromatographic purification.

Extraction

A generalized protocol for the extraction of this compound is as follows:

-

Plant Material Preparation: The root bark of Sclerochiton ilicifolius is harvested, dried, and ground into a fine powder to maximize the surface area for extraction.

-

Aqueous Extraction: The powdered root bark is then subjected to extraction with water. This process is typically carried out with agitation over a period of several hours to ensure efficient transfer of the water-soluble this compound into the solvent.

-

Filtration and Concentration: The resulting aqueous extract is filtered to remove solid plant material. The filtrate is then concentrated, often under reduced pressure, to yield a crude extract containing this compound and other plant metabolites.

Purification

The crude extract is a complex mixture requiring further purification to isolate this compound. Chromatographic techniques are essential for this purpose.

-

Initial Chromatographic Separation: The crude extract is often subjected to an initial chromatographic step, such as column chromatography using a non-polar resin, to remove highly polar or non-polar impurities.

-

High-Performance Liquid Chromatography (HPLC): Preparative High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification of this compound. A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A gradient of water and an organic solvent, such as methanol (B129727) or acetonitrile, containing a small amount of a modifier like formic acid or acetic acid to improve peak shape, is typically used.

-

Detection: The elution of compounds is monitored using a UV detector, as the indole (B1671886) moiety of this compound absorbs UV light.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

-

Purity Analysis: The purity of the isolated this compound is assessed using analytical HPLC.

Below is a logical workflow for the isolation and purification of this compound.

Analytical Characterization

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to provide information about its structure through fragmentation analysis. The molecular formula of this compound is C₁₄H₁₆N₂O₅, with a monoisotopic mass of 292.1059 g/mol .

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₅ |

| Monoisotopic Mass | 292.1059 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Mechanism of Sweet Taste Perception: Signaling Pathway

This compound, like other sweet-tasting molecules, elicits its sensory perception through interaction with specific taste receptors on the tongue. The primary receptor responsible for detecting sweet stimuli is a G-protein coupled receptor (GPCR) known as the T1R2-T1R3 heterodimer.

The binding of this compound to the T1R2-T1R3 receptor initiates a downstream signaling cascade within the taste receptor cell:

-

Receptor Activation: this compound binds to the extracellular domain of the T1R2-T1R3 receptor, inducing a conformational change.

-

G-protein Activation: This conformational change activates an associated heterotrimeric G-protein, typically gustducin. The G-protein releases its α-subunit (Gα-gustducin) and βγ-subunits.

-

Second Messenger Production: The activated G-protein subunits modulate the activity of downstream effector enzymes. The βγ-subunits activate phospholipase C-β2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores.

-

Channel Activation and Depolarization: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5). The opening of TRPM5 allows an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell.

-

Neurotransmitter Release: Depolarization of the cell triggers the release of neurotransmitters, such as ATP, which then signal to afferent nerve fibers, transmitting the sweet taste signal to the brain.

The following diagram illustrates this signaling pathway.

Conclusion and Future Perspectives

This compound represents a promising natural, non-caloric sweetener with significant potential for the food and beverage industry. Its discovery, rooted in traditional knowledge, highlights the value of ethnobotanical research in identifying novel bioactive compounds. While the general principles of its isolation and purification from Sclerochiton ilicifolius are established, further research is needed to develop and publish optimized, scalable, and economically viable protocols. The elucidation of its interaction with the T1R2-T1R3 sweet taste receptor provides a molecular basis for its sensory properties and opens avenues for the rational design of novel sweeteners. Future research should focus on detailed quantitative analysis of extraction yields, the development of sustainable sourcing or alternative production methods, and further characterization of its physiological effects. This will be crucial for the successful commercialization and widespread application of this compound as a sugar substitute.

References

- 1. Mass spectrometry imaging-based metabolomics to visualize the spatially resolved reprogramming of carnitine metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Monatin Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatin, a naturally occurring high-intensity sweetener, presents a compelling alternative to traditional sugars and artificial sweeteners. Its four stereoisomers, arising from two chiral centers, exhibit marked differences in their physicochemical properties, most notably their sweetness potency. This technical guide provides a comprehensive overview of the core physicochemical characteristics of the (2R,4R), (2S,4S), (2R,4S), and (2S,4R) stereoisomers of this compound. It includes a detailed examination of their sweetness profiles, along with available data and inferred properties regarding solubility and stability. This document also outlines key experimental protocols for the determination of these properties and visualizes critical workflows and the sweet taste signaling pathway.

Introduction

This compound, chemically known as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, is a naturally occurring amino acid derivative isolated from the root bark of the plant Sclerochiton ilicifolius.[1] With a sweetness potency several thousand times that of sucrose (B13894), this compound has garnered significant interest as a potential non-caloric sweetener. The presence of two chiral centers at the C2 and C4 positions gives rise to four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[2] Early research identified the (2S,4S) configuration as the naturally occurring form, but subsequent studies have revealed the presence of other isomers, including the intensely sweet (2R,4R) form, in plant extracts.[1][3] Understanding the unique physicochemical properties of each stereoisomer is paramount for their synthesis, purification, and potential commercial application in the food and pharmaceutical industries.

Physicochemical Properties

The spatial arrangement of functional groups in each this compound stereoisomer profoundly influences its interaction with the sweet taste receptor and its behavior in various chemical environments.

Sweetness Potency

The most striking difference among the this compound stereoisomers lies in their sweetness intensity. The (2R,4R) isomer is consistently reported as the most potent, while the (2S,4S) isomer is the least sweet of the four.[2][4] All four stereoisomers, however, do elicit a sweet taste.[2]

Table 1: Sweetness Potency of this compound Stereoisomers Relative to Sucrose

| Stereoisomer | Sweetness Potency (x sucrose) | Reference(s) |

| (2R,4R)-monatin | 2000 - 3000 | [3][4] |

| (2S,4S)-monatin | Least sweet of the four isomers | [2] |

| (2R,4S)-monatin | Intensely sweet | [3] |

| (2S,4R)-monatin | Intensely sweet | [3] |

Note: The sweetness potency of high-intensity sweeteners can vary depending on the concentration, temperature, and matrix in which they are tested.

Solubility

Quantitative solubility data for individual this compound stereoisomers in various solvents is not extensively available in the public domain. However, based on the general principles of solubility for amino acid derivatives and related compounds, a qualitative and inferred solubility profile can be established. As zwitterionic compounds, this compound stereoisomers are expected to be soluble in aqueous solutions, particularly at acidic or alkaline pH where they carry a net charge. Their solubility in organic solvents is likely to be more limited and dependent on the polarity of the solvent.

Table 2: Predicted and Inferred Solubility of this compound Stereoisomers

| Solvent | Predicted/Inferred Solubility | Rationale |

| Water | Highly soluble | As amino acid derivatives, they are polar and can form hydrogen bonds with water. Solubility is pH-dependent. |

| Ethanol (B145695) | Moderately soluble | The polar hydroxyl group of ethanol can interact with the polar groups of this compound. |

| Methanol | Moderately soluble | Similar to ethanol, its polarity allows for some degree of dissolution. |

| Acetone | Slightly soluble | Aprotic polar solvent, may have limited ability to solvate the zwitterionic structure. |

| Chloroform | Sparingly soluble | Nonpolar solvent, unlikely to effectively dissolve the polar this compound molecule. |

| Hexane | Insoluble | Nonpolar solvent with weak intermolecular forces, unable to overcome the strong electrostatic interactions within the this compound crystal lattice. |

Note: This table is based on general chemical principles and inferred data. Experimental determination is required for precise solubility values.

Stability

The stability of this compound stereoisomers is a critical factor for their application in food and beverage products, which may undergo various processing and storage conditions. While comprehensive stability profiles are not widely published, some information is available. It has been noted that strongly acidic conditions can lead to the formation of lactone and lactam derivatives of this compound, indicating instability at low pH.[5]

Table 3: Inferred Stability of this compound Stereoisomers under Various Conditions

| Condition | Inferred Stability | Rationale/Observations | Reference(s) |

| pH | |||

| Acidic (low pH) | Unstable | Prone to cyclization to form lactone and lactam derivatives. | [5] |

| Neutral (pH ~7) | Moderately stable | Expected to be most stable around its isoelectric point. | |

| Alkaline (high pH) | Moderately stable | May be susceptible to degradation over time. | |

| Temperature | |||

| Ambient | Stable | Generally stable in solid form and in solution for short periods. | |

| Elevated | Potentially unstable | High temperatures, especially in combination with extreme pH, can lead to degradation. | |

| Light | |||

| UV/Visible | Potentially unstable | The indole (B1671886) moiety is known to be susceptible to photodegradation. | [3] |

Note: This table provides an inferred stability profile. Detailed kinetic studies are necessary to quantify the degradation rates under specific conditions.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound stereoisomers requires robust and validated experimental methods.

Synthesis and Separation of Stereoisomers

The preparation of individual this compound stereoisomers typically involves a multi-step chemical or chemoenzymatic synthesis followed by chiral separation.

Protocol 1: General Workflow for Synthesis and Separation

-

Racemic Synthesis: A common starting point is the synthesis of a racemic mixture of this compound or a precursor. This can be achieved through methods like the cross-aldol reaction of pyruvic acid and indole-3-pyruvic acid.[2]

-

Diastereomeric Separation: The racemic mixture is often converted into diastereomers by reacting it with a chiral auxiliary. These diastereomers can then be separated using standard chromatographic techniques like column chromatography or recrystallization.

-

Enantiomeric Separation: Preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a key technique for separating the enantiomers.[2][6]

-

Column: Chiral stationary phases such as CHIRALPAK® or CHIRALCEL® are commonly used.[5]

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethanol or isopropanol) is typically employed. The exact ratio is optimized to achieve baseline separation.

-

-

Deprotection: After separation, any protecting groups used during the synthesis are removed to yield the pure this compound stereoisomers.

Caption: Workflow for the synthesis and separation of this compound stereoisomers.

Sensory Evaluation of Sweetness Potency

The sweetness intensity of each stereoisomer is determined through sensory panel testing against a reference sweetener, typically sucrose.

Protocol 2: Sensory Analysis - Two-Alternative Forced Choice (2-AFC) Method

-

Panelist Training: A panel of trained sensory assessors is selected and trained to recognize and rate sweetness intensity consistently.

-

Sample Preparation: Solutions of each this compound stereoisomer are prepared at various concentrations in purified water. A series of sucrose solutions of known concentrations are also prepared as references.

-

Testing Procedure:

-

Panelists are presented with two samples: one containing a this compound stereoisomer solution and the other a plain water control.

-

They are asked to identify which of the two samples is sweet.

-

This process is repeated with different concentrations of the this compound stereoisomer to determine the detection threshold.

-

-

Equi-sweetness Determination: To determine the sweetness potency relative to sucrose, panelists are presented with a this compound solution and a range of sucrose solutions. They are asked to identify which sucrose solution is equally sweet to the this compound solution.

-

Data Analysis: The results are statistically analyzed to determine the concentration of each this compound stereoisomer that is equi-sweet to a given concentration of sucrose, from which the relative sweetness potency is calculated.

Caption: Experimental workflow for sensory evaluation of this compound sweetness.

Sweet Taste Signaling Pathway

The sweet taste of this compound is mediated by the T1R2-T1R3 G-protein coupled receptor (GPCR), located on the surface of taste receptor cells in the taste buds. The binding of a this compound stereoisomer to this receptor initiates a cascade of intracellular events, leading to the perception of sweetness.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. Preparation and Characterization of Four Stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and Characterization of Four Stereoisomers of this compound [jstage.jst.go.jp]

- 6. This compound and its stereoisomers: chemoenzymatic synthesis and taste properties - CentAUR [centaur.reading.ac.uk]

A Technical Guide to the Stereoisomeric Sweetness of Monatin: (2R,4R) vs. (2S,4S)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant difference in sweetness between the (2R,4R) and (2S,4S) stereoisomers of monatin, a naturally occurring high-intensity sweetener. Through a comprehensive review of existing literature, this document outlines the quantitative differences in their sweetening power, details the experimental protocols used for their evaluation, and illustrates the underlying biological and computational methodologies.

Quantitative Comparison of this compound Isomer Sweetness

Sensory evaluation studies have consistently demonstrated a marked difference in the sweetness intensity of the (2R,4R) and (2S,4S) stereoisomers of this compound. The (2R,4R) isomer is reported to be intensely sweet, with a potency up to 3000 times that of sucrose (B13894), making it one of the most potent naturally occurring sweeteners known[1][2][3]. In contrast, the (2S,4S) isomer, while still sweet, exhibits a significantly lower sweetening power, estimated to be between 1200 and 1400 times that of sucrose[3].

| Stereoisomer | Relative Sweetness (vs. Sucrose) | Reference Sucrose Concentration |

| (2R,4R)-Monatin | Up to 3000x | 5% Aqueous Sucrose |

| (2S,4S)-Monatin | 1200-1400x | Not specified |

Table 1: Relative Sweetness of this compound Stereoisomers. This table summarizes the reported sweetness intensity of (2R,4R)-monatin and (2S,4S)-monatin in comparison to sucrose.

Experimental Protocols

The determination of sweetness intensity for high-potency sweeteners like this compound involves rigorous sensory and in-vitro experimental protocols.

Sensory Evaluation: Two-Alternative Forced-Choice (2-AFC) Method

The two-alternative forced-choice (2-AFC) test is a standard psychophysical method used to determine the intensity difference of a specific sensory attribute between two samples[4][5].

A panel of trained sensory assessors is crucial for obtaining reliable and reproducible data.

-

Recruitment: Panelists are typically recruited based on their sensory acuity, availability, and interest in participating in sensory studies. Initial screening may involve basic taste identification and intensity ranking tests[6][7].

-

Training: Selected panelists undergo extensive training to familiarize them with the sensory properties of sweeteners and the 2-AFC methodology. This includes recognizing and scaling the intensity of sweetness using reference standards (e.g., various concentrations of sucrose solutions)[6][8]. The goal is to calibrate the panelists to a common scale of sweetness intensity.

-

Sample Preparation: Solutions of (2R,4R)-monatin, (2S,4S)-monatin, and sucrose are prepared in purified, tasteless water at various concentrations. To determine the relative sweetness, a concentration of one this compound isomer is compared against a range of sucrose concentrations.

-

Presentation: In each trial, a panelist is presented with two samples: one containing a fixed concentration of a this compound isomer and the other containing a specific concentration of sucrose. The order of presentation is randomized to avoid bias.

-

Panelists are instructed to taste both samples and identify which one is sweeter.

-

A "forced-choice" is required, meaning the panelist must choose one sample, even if the sweetness intensity seems very similar.

-

Between trials, panelists rinse their mouths with purified water to cleanse the palate.

-

The concentration of the sucrose solution is varied across trials. The concentration at which a panelist is equally likely to choose the this compound solution or the sucrose solution as sweeter is considered the point of subjective equality. This provides the equivalent sucrose sweetness for that specific this compound concentration.

In-Vitro Assay: Sweet Taste Receptor Activation

The differential sweetness of this compound isomers is attributed to their varied interaction with the human sweet taste receptor, a heterodimer of two G protein-coupled receptors: T1R2 and T1R3[9]. In-vitro cell-based assays are employed to quantify the activation of this receptor by different sweet compounds.

-

Human Embryonic Kidney (HEK293) cells are commonly used for these assays due to their robust growth and amenability to genetic modification.

-

These cells are transiently or stably co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits. A promiscuous G-protein, such as Gα16, is often co-expressed to couple the receptor activation to a detectable intracellular signal.

-

Cell Plating: Transfected HEK293 cells are plated in a multi-well plate (e.g., 96-well) and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

-

Stimulation: Solutions of (2R,4R)-monatin and (2S,4S)-monatin at various concentrations are added to the wells.

-

Signal Detection: The change in fluorescence intensity within the cells is monitored over time using a fluorescence plate reader or a microscope. An increase in fluorescence indicates a rise in intracellular calcium, which is a downstream consequence of sweet taste receptor activation.

-

Data Analysis: The dose-response relationship for each isomer is determined by plotting the change in fluorescence against the logarithm of the agonist concentration. The EC50 value (the concentration that elicits a half-maximal response) is calculated to quantify the potency of each isomer in activating the sweet taste receptor. A lower EC50 value indicates a higher potency.

Signaling Pathway of Sweet Taste Perception

The perception of sweet taste is initiated by the binding of a sweet molecule to the T1R2/T1R3 receptor on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, which in turn activates an intracellular signaling cascade.

The higher potency of (2R,4R)-monatin suggests a more efficient binding and/or activation of the T1R2/T1R3 receptor compared to the (2S,4S) isomer, leading to a more robust downstream signaling cascade and a stronger perception of sweetness.

Molecular Docking and Computational Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex[10]. This method can provide insights into the specific molecular interactions between the this compound isomers and the T1R2/T1R3 receptor.

General Workflow

-

Receptor and Ligand Preparation: Three-dimensional structures of the human T1R2/T1R3 receptor and the (2R,4R) and (2S,4S) this compound isomers are prepared. The receptor structure can be obtained from protein data banks or generated through homology modeling.

-

Binding Site Prediction: The potential binding sites for the ligands on the receptor are identified.

-

Docking Simulation: A docking algorithm is used to place the this compound isomers into the predicted binding site of the receptor in various orientations and conformations.

-

Scoring and Analysis: The different poses are scored based on their binding affinity. The poses with the best scores are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

The results of such studies can help to explain the structural basis for the observed differences in sweetness between the two isomers. For example, the (2R,4R) isomer may form more favorable interactions with key amino acid residues in the binding pocket of the T1R2/T1R3 receptor, leading to a more stable complex and a stronger activation of the receptor.

Conclusion

The stereochemistry of this compound plays a critical role in its sweetness. The (2R,4R) isomer is a significantly more potent sweetener than the (2S,4S) isomer. This difference is quantifiable through sensory evaluation and in-vitro receptor activation assays. The underlying mechanism is believed to be the differential interaction of these isomers with the T1R2/T1R3 sweet taste receptor. Further research, including detailed molecular docking and dynamic simulations, will continue to elucidate the precise molecular determinants of this compound's potent sweetness and guide the development of novel sweeteners.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. support.eyequestion.nl [support.eyequestion.nl]

- 5. Two-alternative forced choice - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. scribd.com [scribd.com]

- 8. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 9. Atomistic mechanisms underlying the activation of the G protein-coupled sweet receptor heterodimer by sugar alcohol recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rethinking Sweetener Discovering: Multiparameter Modeling of Molecular Docking Results between the T1R2-T1R3 Receptor and Compounds with Different Tastes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of Monatin: An In-depth Technical Guide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic methods used for the structure elucidation of monatin, a naturally occurring high-intensity sweetener. The following sections detail the experimental protocols, present the quantitative NMR data, and illustrate the logical workflow and key correlations that were instrumental in determining the molecular structure of this complex amino acid.

Introduction to this compound and the Role of NMR Spectroscopy

This compound, chemically known as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, is a naturally occurring amino acid first isolated from the bark of the roots of the South African plant Schlerochiton ilicifolius.[1] Its potent sweet taste has made it a subject of interest for the food and beverage industry as a potential low-calorie sugar substitute. The unambiguous determination of its molecular structure was a critical step in understanding its properties and enabling further research into its synthesis and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary analytical technique employed for the complete structure elucidation of this compound.[1] Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers were able to piece together the connectivity of atoms and establish the relative stereochemistry of the molecule. This guide will delve into the specific NMR data and the logical processes that led to the confirmed structure of this compound.

Quantitative NMR Data for this compound

The foundational data for the structure elucidation of this compound are the ¹H and ¹³C NMR chemical shifts and coupling constants. These parameters provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The following tables summarize the quantitative NMR data obtained for this compound in D₂O, with dioxane used as an internal reference.[1]

Table 1: ¹H NMR Spectral Data of this compound in D₂O

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| 2-H | 7.192 | s | - |

| 4-H | 7.603 | d | 7.9 |

| 5-H | 7.078 | t | 7.5 |

| 6-H | 7.158 | t | 7.7 |

| 7-H | 7.409 | d | 8.1 |

| 10-Hₐ | 3.243 | d | 14.3 |

| 10-Hᵦ | 3.051 | d | 14.3 |

| 12-Hₐ | 2.651 | dd | 15.1, 11.6 |

| 12-Hᵦ | 2.006 | dd | 15.1, 1.8 |

| 13-H | 3.618 | dd | 11.6, 1.8 |

Table 2: ¹³C NMR Spectral Data of this compound in D₂O

| Carbon Assignment | Chemical Shift (δ) [ppm] | Multiplicity (from coupled spectrum) |

| 2 | 126.03 | d |

| 3 | 111.44 | s |

| 3a | 129.41 | s |

| 4 | 121.28 | d |

| 5 | 123.41 | d |

| 6 | 120.73 | d |

| 7 | 113.12 | d |

| 7a | 138.41 | s |

| 10 | 35.85 | t |

| 11 | 81.41 | s |

| 12 | 43.43 | t |

| 13 | 54.89 | d |

| 14 (C=O) | 181.53 | s |

| 15 (C=O) | 182.80 | s |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible NMR data. The following are representative protocols for the types of NMR experiments used in the structure elucidation of this compound.

Sample Preparation

-

Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound sample. Dissolve the sample in ~0.6 mL of deuterium (B1214612) oxide (D₂O). D₂O is chosen as the solvent to avoid a large, interfering solvent signal in the ¹H NMR spectrum.

-

Internal Standard: Add a small, known amount of dioxane to the solution to serve as an internal chemical shift reference (δ_H = 3.700 ppm, δ_C = 67.80 ppm).

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra would be acquired on a high-field NMR spectrometer, such as a Bruker WM-500 or AC-300, as was used in the original study.[1]

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 5 seconds to ensure full relaxation of all protons.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin coupling networks.

-

Pulse Sequence: Standard gradient-selected COSY (e.g., 'cosygpqf').

-

Spectral Width: Same as the ¹H spectrum in both dimensions.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-16.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond ¹H-¹³C correlations.

-

Pulse Sequence: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

-

¹H Spectral Width (F2): Same as the ¹H spectrum.

-

¹³C Spectral Width (F1): Same as the ¹³C spectrum.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-8.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) ¹H-¹³C correlations.

-

Pulse Sequence: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

-

¹H Spectral Width (F2): Same as the ¹H spectrum.

-

¹³C Spectral Width (F1): Same as the ¹³C spectrum.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 16-32.

-

Visualization of the Structure Elucidation Process

The following diagrams, created using the DOT language, illustrate the logical workflow and the key correlations used to assemble the structure of this compound from the NMR data.

Experimental Workflow

Logic of Structural Fragment Assembly

Key HMBC Correlations for Structural Connectivity

Interpretation and Structure Determination

The structure of this compound was pieced together by systematically analyzing the NMR data.

-

Identification of the Indole Moiety: The ¹H NMR spectrum showed characteristic signals for a 3-substituted indole ring. Specifically, the signals for protons 4-H, 5-H, 6-H, and 7-H formed a distinct aromatic spin system, and the singlet at 7.192 ppm was assigned to the 2-H proton.[1] The ¹³C NMR data further supported this with the expected number of aromatic carbon signals.

-

Identification of the Glutamic Acid Backbone: The aliphatic region of the ¹H NMR spectrum revealed a three-proton ABX spin system (protons at C-12 and C-13) and an isolated two-proton AB system (protons at C-10). The chemical shifts and coupling patterns were consistent with a modified glutamic acid structure.[1]

-

Establishing Connectivity with 2D NMR: The key to connecting these fragments was the use of long-range ¹H-¹³C correlation spectroscopy (HMBC). The HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. Crucial correlations would include:

-

A correlation between the methylene (B1212753) protons at C-10 (H-10) and the quaternary carbon at C-11.

-

Correlations from the protons on the glutamic acid backbone (H-12 and H-13) to the same quaternary carbon (C-11).

-

A correlation between the H-10 protons and the C-3 of the indole ring, confirming the attachment of the side chain at this position.

-

-

Confirmation of the Quaternary Carbon: The ¹³C NMR spectrum revealed a quaternary carbon signal at 81.41 ppm (C-11), which is characteristic of a carbon atom bonded to an oxygen (the hydroxyl group) and three other carbon atoms. The absence of an attached proton for this signal would be confirmed in an HSQC experiment, where it would not show a cross-peak.

By integrating all of this information from the 1D and 2D NMR experiments, the structure of this compound as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid was unequivocally determined.[1]

Conclusion

The structure elucidation of this compound serves as a classic example of the power of NMR spectroscopy in natural product chemistry. Through the careful acquisition and interpretation of ¹H and ¹³C NMR data, including one-dimensional and two-dimensional techniques, the complete atomic connectivity of this novel sweetener was established. This foundational work has been essential for all subsequent research on this compound, from chemical synthesis to its evaluation as a food ingredient. The detailed data and methodologies presented in this guide provide a comprehensive resource for researchers and scientists working in the fields of natural products, drug discovery, and food science.

References

The Monatin Biosynthesis Pathway in Sclerochiton ilicifolius: A Technical Whitepaper on the Hypothesized Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatin, a naturally occurring high-intensity sweetener, is an amino acid derivative found in the root bark of the South African plant Sclerochiton ilicifolius. Its potent sweetness and natural origin have made it a subject of significant interest for the food and pharmaceutical industries. Despite this interest, the precise enzymatic pathway for this compound biosynthesis within S. ilicifolius remains to be fully elucidated. This technical guide synthesizes the current understanding, focusing on the widely accepted hypothesized biosynthetic pathway, which serves as the foundation for current chemo-enzymatic and microbial synthesis efforts. This document will detail the proposed enzymatic steps, key intermediates, and the classes of enzymes believed to be involved, providing a comprehensive overview for researchers in natural product synthesis, metabolic engineering, and drug development.

Introduction: The Enigma of this compound's Natural Synthesis

This compound, chemically known as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, was first isolated from the bark of Sclerochiton ilicifolius. It possesses two chiral centers, resulting in four stereoisomers, with the (2R,4R)-isomer exhibiting a sweetness potency up to 2700 times that of sucrose. While the presence of this compound in the plant is confirmed, the specific enzymes and genetic underpinnings of its production in vivo have not been reported in scientific literature.

Current knowledge is largely based on a plausible biosynthetic pathway hypothesized from the structure of this compound, which is a tryptophan-derived amino acid. This hypothesized pathway has been instrumental in the development of various in vitro and microbial production platforms. This guide will focus on this proposed pathway as the current working model for understanding this compound biosynthesis.

The Hypothesized Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound in Sclerochiton ilicifolius begins with the essential amino acid L-tryptophan. The pathway is thought to proceed through two key enzymatic reactions: a transamination followed by an aldol (B89426) addition.

The key steps are as follows:

-

Conversion of L-Tryptophan to Indole-3-pyruvic acid (IPyA): The biosynthesis is believed to be initiated by the transamination of L-tryptophan, removing the alpha-amino group to form indole-3-pyruvic acid. This reaction is catalyzed by a tryptophan aminotransferase.

-

Aldol Addition to form the this compound Precursor: Indole-3-pyruvic acid then serves as a substrate for an aldolase (B8822740). This enzyme catalyzes the condensation of indole-3-pyruvic acid with a second molecule, likely pyruvic acid, to form 4-(indol-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid. This molecule is the immediate keto-acid precursor to this compound, often referred to as this compound precursor (MP) or IHOG.

-

Final Transamination to this compound: The final step is the amination of the keto-acid precursor at the C2 position to yield this compound. This reaction is catalyzed by an aminotransferase.

Below is a diagram illustrating this hypothesized pathway.

Key Enzymes and Their Roles in Synthesis

While the specific enzymes from S. ilicifolius have not been isolated or characterized, research into the chemo-enzymatic and microbial synthesis of this compound has identified classes of enzymes capable of catalyzing the proposed reactions. These serve as valuable models for the putative native enzymes.

Aminotransferases (Transaminases)

Aminotransferases are crucial for the initial and final steps of the hypothesized pathway. These enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor molecule.

-

Initial Step: A tryptophan aminotransferase would convert L-tryptophan to indole-3-pyruvic acid.

-

Final Step: A different aminotransferase would convert the this compound precursor to this compound. Various amino acids can serve as amino group donors in this reaction, including glutamic acid, aspartic acid, and alanine.

Aldolases

The central step in the hypothesized pathway is the carbon-carbon bond formation via an aldol addition, catalyzed by an aldolase. This enzyme class is critical for creating the backbone of the this compound molecule.

-

Enzyme Classes: Aldolases that have been successfully used in the synthesis of the this compound precursor include the 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) aldolase (ProA aldolase, EC 4.1.3.17) and the 4-hydroxy-2-oxoglutarate glyoxylate-lyase (KHG aldolase, EC 4.1.3.16).

Chemo-Enzymatic Synthesis as a Model for the Natural Pathway

The development of chemo-enzymatic processes for industrial this compound production provides the most detailed insights into the feasibility of the hypothesized biosynthetic steps. A common strategy is outlined below.

Quantitative Data and Experimental Protocols: A Knowledge Gap

A critical aspect to underscore is the absence of quantitative data and detailed experimental protocols pertaining to the in vivo this compound biosynthesis in S. ilicifolius. The following data, crucial for a complete understanding of the pathway, are currently unavailable in the public domain:

-

Enzyme Kinetics: Michaelis-Menten constants (Km), catalytic constants (kcat), and turnover numbers for the native enzymes.

-

Substrate and Product Concentrations: In vivo concentrations of L-tryptophan, indole-3-pyruvic acid, the this compound precursor, and this compound in the root bark of S. ilicifolius.

-

Gene Expression Data: Identification and expression levels of genes encoding the biosynthetic enzymes.

-

Protein Characterization: No enzymes from S. ilicifolius responsible for this compound synthesis have been isolated, purified, or characterized.

The experimental protocols for the chemo-enzymatic synthesis of this compound are largely proprietary and detailed in patent literature. These protocols typically involve standard molecular biology techniques for enzyme expression (e.g., in E. coli) and biochemical assays for enzyme activity, followed by chemical synthesis and purification steps.

Future Research Directions and Conclusion

The biosynthesis of this compound in Sclerochiton ilicifolius presents a compelling area for future research. The elucidation of this natural pathway would not only be a significant contribution to the field of plant biochemistry but could also unlock new, more efficient strategies for this compound production. Key research areas to address the current knowledge gaps include:

-

Transcriptome and Proteome Analysis: High-throughput sequencing of the S. ilicifolius root bark transcriptome and proteomic analysis could identify candidate genes and enzymes involved in the pathway.

-

Metabolomic Profiling: Detailed metabolomic studies of the plant tissue could help identify and quantify the intermediates of the pathway.

-

Enzyme Discovery and Characterization: The identification and functional characterization of the native tryptophan aminotransferases and aldolases are paramount.

The Enigmatic Embrace: Unraveling the Taste Receptor Interaction Mechanisms of Monatin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monatin, a naturally occurring, high-intensity sweetener, holds immense promise as a sugar substitute. Its remarkable sweetness, approximately 3000 times that of sucrose, is mediated by the heterodimeric G-protein coupled receptor (GPCR), T1R2-T1R3. Understanding the precise molecular interactions between this compound and this receptor is paramount for the rational design of novel sweeteners and taste modulators. This technical guide provides a comprehensive overview of the current knowledge on the taste receptor interaction mechanisms of this compound, with a focus on its binding, activation, and downstream signaling pathways. Detailed experimental protocols for key in vitro assays are provided, along with a quantitative summary of relevant data and visual representations of the underlying biological processes.

Introduction: The Sweet Taste Receptor and the Allure of this compound

The perception of sweet taste is initiated by the activation of the T1R2-T1R3 receptor, a member of the class C family of GPCRs, predominantly expressed in taste receptor cells on the tongue. This receptor recognizes a structurally diverse array of sweet-tasting molecules, from simple sugars to artificial sweeteners and sweet proteins. This compound, a naturally occurring amino acid derivative, is one of the most potent sweeteners known. Its most intensely sweet stereoisomer is (2R,4R)-monatin[1]. The high potency and favorable taste profile of this compound make it a subject of intense research and development in the food and pharmaceutical industries.

This guide delves into the molecular intricacies of how this compound interacts with the T1R2-T1R3 receptor to elicit its sweet taste sensation.

The T1R2-T1R3 Receptor: A Multi-Domain Sweetness Sensor

The T1R2-T1R3 heterodimer is a complex molecular machine with multiple domains that play distinct roles in ligand binding and receptor activation. These include:

-

Venus Flytrap Domain (VFTD): A large extracellular domain responsible for binding many small-molecule sweeteners like aspartame.

-

Cysteine-Rich Domain (CRD): A region connecting the VFTD to the transmembrane domain, implicated in the binding of sweet proteins.

-

Transmembrane Domain (TMD): Comprising seven alpha-helices that span the cell membrane, this domain is involved in receptor activation and can also serve as a binding site for some allosteric modulators.

While the precise binding site of this compound on the T1R2-T1R3 receptor has not been definitively elucidated through direct structural studies, it is hypothesized to interact with one or more of these domains to stabilize the receptor in its active conformation. The high potency of this compound suggests a particularly efficient and high-affinity interaction.

Downstream Signaling: From Receptor Activation to Sweet Sensation

Upon binding of this compound, the T1R2-T1R3 receptor undergoes a conformational change that initiates a cascade of intracellular signaling events. Two primary pathways are believed to be involved in sweet taste transduction:

The Canonical G-protein/PLCβ2 Pathway

The predominant signaling pathway for sweet taste involves the activation of a heterotrimeric G-protein, gustducin. This leads to the activation of phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel. The resulting influx of Na+ ions leads to depolarization of the taste receptor cell and the release of ATP, which acts as a neurotransmitter to signal to the afferent nerve fibers, ultimately leading to the perception of sweetness in the brain.

Figure 1: The canonical G-protein/PLCβ2 signaling pathway for sweet taste.

The Alternative cAMP Pathway

Some evidence suggests the existence of a second signaling pathway for sweet taste that involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. In this proposed pathway, receptor activation leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP. Elevated cAMP can then, through protein kinase A (PKA), lead to the closure of potassium channels, resulting in cell depolarization. The precise role and interplay of this pathway in this compound's sweet taste perception are still under investigation.

Figure 2: The alternative cAMP-mediated signaling pathway for sweet taste.

Quantitative Data on this compound and Other Sweeteners

| Sweetener | Sweetness Potency (vs. Sucrose) | EC50 (in vitro assay) | Reference |

| (2R,4R)-Monatin | ~3000x | Not Reported | [1][2] |

| Sucrose | 1x | 10-30 mM | [3] |

| Aspartame | ~200x | ~30 µM | [4] |

| Neotame | ~8000x | ~0.9 µM | [5] |

| Sucralose | ~600x | ~36 µM | [5] |

| Acesulfame-K | ~200x | ~213 µM | [5] |

Experimental Protocols for Studying this compound-Receptor Interactions

A variety of in vitro techniques are employed to investigate the interaction between sweeteners and the T1R2-T1R3 receptor. Below are detailed protocols for key experimental approaches.

Cell-Based Calcium Mobilization Assay

This is the most common functional assay to assess the activation of the sweet taste receptor. It measures the increase in intracellular calcium upon agonist stimulation in cells heterologously expressing the T1R2-T1R3 receptor.

Figure 3: Workflow for a cell-based calcium mobilization assay.

Materials:

-

HEK293 cells stably expressing human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16gust44).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

96-well black-walled, clear-bottom cell culture plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

(2R,4R)-Monatin.

-

Fluorescence plate reader with automated injection capabilities.

Protocol:

-

Cell Culture: Maintain the HEK293-T1R2/T1R3/Gα16gust44 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells into 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of (2R,4R)-monatin in assay buffer.

-

Calcium Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Automatically inject the this compound solution into each well and continue to record the fluorescence intensity for at least 60-90 seconds.

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Normalize the data (ΔF/F0) and plot the normalized response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful technique to study the binding of small molecules to large proteins in solution. It can identify which parts of a ligand are in close contact with the receptor.

Principle: Selective saturation of a resonance from the receptor protein is transferred to a ligand that is in transient binding equilibrium. By subtracting a spectrum with off-resonance irradiation from a spectrum with on-resonance irradiation, a difference spectrum is obtained that contains signals only from the ligand that has bound to the receptor. The intensity of the STD signals is proportional to the proximity of the ligand protons to the receptor surface.

Protocol Outline:

-

Sample Preparation: Prepare a sample containing a low concentration of the purified T1R2-T1R3 receptor (or membrane preparations containing the receptor) and a molar excess of this compound in a suitable deuterated buffer.

-

NMR Data Acquisition:

-

Acquire a reference 1D ¹H NMR spectrum.

-

Acquire an STD-NMR spectrum with on-resonance irradiation at a frequency where only receptor protons resonate (e.g., -1 ppm).

-

Acquire a control spectrum with off-resonance irradiation at a frequency far from any protein or ligand signals (e.g., 40 ppm).

-

-

Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

Analysis: Analyze the STD spectrum to identify the this compound protons that show signals, indicating their proximity to the receptor binding pocket. The relative intensities of the signals can provide information about the binding epitope of this compound.

Conclusion and Future Directions

This compound's interaction with the T1R2-T1R3 sweet taste receptor is a complex process that results in its exceptionally high sweetness potency. While the downstream signaling pathways are relatively well-understood, the precise binding site and the quantitative binding affinity of this compound remain key areas for future investigation. Advanced techniques such as cryo-electron microscopy of the this compound-bound T1R2-T1R3 receptor could provide definitive structural insights. Furthermore, detailed site-directed mutagenesis studies guided by computational docking models will be instrumental in mapping the specific amino acid residues involved in this compound binding. A deeper understanding of these molecular interactions will undoubtedly accelerate the discovery and development of the next generation of high-potency sweeteners with improved taste profiles and metabolic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. The sweetness concentration-response of r,r-monatin, a naturally occurring high-potency sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]

Monatin in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monatin, a naturally occurring high-intensity sweetener, holds significant promise for the food and beverage industry. Its application, however, is contingent on a thorough understanding of its behavior in aqueous systems. This technical guide provides an in-depth analysis of the solubility and stability of this compound in aqueous solutions. While specific quantitative solubility data for this compound remains limited in publicly available literature, this document offers a qualitative assessment of its solubility based on its chemical structure and the properties of related compounds. Furthermore, it delves into the critical factors influencing this compound's stability, its degradation pathways, and the analytical methodologies employed for its evaluation. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this novel sweetener.

Solubility of this compound in Aqueous Solutions

A comprehensive review of scientific literature and patents reveals a notable absence of specific quantitative data (e.g., in g/L or mol/L) on the solubility of this compound in water at various temperatures and pH values. However, based on its chemical structure—an amino acid derivative containing a polar glutamic acid moiety and a less polar indole (B1671886) ring—a qualitative assessment of its solubility characteristics can be made.

1.1. Expected Solubility Profile

This compound's structure suggests it is soluble in aqueous solutions. The presence of two carboxylic acid groups and an amino group allows it to exist as a zwitterion, which generally enhances water solubility. The indole group, while relatively nonpolar, does not appear to render the molecule insoluble. Patents related to this compound formulations consistently refer to its use in aqueous solutions, further implying adequate solubility for its application as a sweetener.

1.2. Influence of pH

The pH of the aqueous solution is expected to be a critical factor in determining the solubility of this compound. As an amino acid, this compound possesses both acidic (carboxylic acids) and basic (amino) functional groups. Consequently, its net charge will vary with pH. At its isoelectric point (pI), the net charge of the molecule is zero, which typically corresponds to its lowest solubility. At pH values above or below the pI, the molecule will carry a net negative or positive charge, respectively, leading to increased electrostatic interactions with water molecules and, therefore, higher solubility.

1.3. Influence of Temperature

For most solid solutes, solubility in water increases with temperature. It is reasonable to assume that this compound follows this general trend. However, without experimental data, the extent of this temperature dependence is unknown.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions, particularly in beverage formulations, has been the subject of several studies. The primary factors influencing its degradation are exposure to light, the presence of metal ions, and the pH of the solution.

2.1. Factors Affecting this compound Stability

| Factor | Effect on Stability | Reference |

| Light Exposure | Significant degradation occurs upon exposure to UV/visible light, leading to photo-oxidation.[1][2] | [1][2] |

| Metal Ions | The presence of trace metal ions accelerates the degradation of this compound.[1] | [1] |

| pH | Stability is pH-dependent, with degradation observed in model beverage solutions. | [1][2] |

| Temperature | While not as extensively studied as light and metal ions, temperature can influence the rate of degradation reactions. | |

| Dissolved Oxygen | The presence of oxygen, particularly singlet oxygen, is implicated in the oxidative degradation of this compound.[1] | [1] |

2.2. Degradation Pathways and Products

The degradation of this compound in aqueous solutions primarily proceeds through oxidation and photodegradation mechanisms.[1][2] Key degradation products that have been identified include:

-

Hydroxylated and peroxide species: Formed on the indole ring.[1]

-

Ring and side-chain oxidation and scission products: Resulting from further oxidation.[1]

-

2-hydroxythis compound: An oxidation product at the C-2 position of the indole ring.

-

This compound lactone/lactam: Formed through intramolecular reactions.[2]

-

Partial this compound dimer: Resulting from the combination of two this compound radicals.

-

3-formylindole and indole-3-carboxylic acid: Indicating cleavage of the this compound side chain.

Experimental Protocols

3.1. Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

-

Preparation of Solutions: Prepare a series of aqueous buffer solutions with varying pH values (e.g., from pH 2 to 10).

-

Addition of Excess Solute: Add an excess amount of this compound to a known volume of each buffer solution in separate sealed vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C, 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a controlled temperature.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility of this compound in each buffer at the given temperature based on the measured concentration and the dilution factor.

3.2. Stability Testing of this compound in Aqueous Solution

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

-

Sample Preparation: Prepare aqueous solutions of this compound at a known concentration in relevant matrices (e.g., buffers of different pH, model beverage solutions).

-

Stress Conditions: Aliquot the solutions into appropriate containers and expose them to a range of stress conditions, including:

-

Photostability: Exposure to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines. Control samples should be protected from light.

-

Thermal Stability: Storage at elevated temperatures (e.g., 40°C, 60°C). Control samples should be stored at a reference temperature (e.g., 4°C).

-

pH Stability: Storage in buffers of varying pH at a constant temperature.

-

Oxidative Stability: Addition of an oxidizing agent (e.g., hydrogen peroxide) to the solution.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw samples from each condition.

-

Sample Analysis: Analyze the samples for the remaining concentration of this compound and the formation of degradation products using a stability-indicating analytical method, such as UHPLC or LC-MS/MS.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.

3.3. Analytical Method: UHPLC-UV for this compound Quantification

-

Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate for UHPLC (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detection: UV detection at the wavelength of maximum absorbance for this compound (around 280 nm).

-

Injection Volume: A small, precise volume (e.g., 1-5 µL).

-

Quantification: Based on a calibration curve generated from standard solutions of known this compound concentrations.

3.4. Analytical Method: LC-MS/MS for Degradation Product Identification

-

Instrumentation: Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).

-

Chromatography: Similar conditions to the UHPLC-UV method to achieve separation of this compound and its degradation products.

-